molecular formula C9H16BF3KNO2 B8003646 potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate

potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate

Cat. No.: B8003646
M. Wt: 277.14 g/mol
InChI Key: RFYIUAKJQXQXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate typically involves the reaction of 1-Boc-azetidin-3-ylmethanol with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Biological Activity

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate (CAS No. 2254447-10-2) is an organoboron compound that has garnered attention due to its unique structural characteristics and potential applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Structural Overview

This compound features a trifluoroborate moiety linked to a tert-butoxycarbonyl (Boc) protected azetidine derivative. The azetidine ring is a four-membered cyclic amine, which contributes to the compound's reactivity and stability under various conditions. The trifluoroborate group enhances its utility in nucleophilic reactions, particularly in coupling reactions with electrophiles.

Applications in Organic Synthesis

This compound is primarily utilized as a nucleophilic partner in various coupling reactions, including:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of pharmaceuticals and agrochemicals.
  • Reactivity with Electrophiles : The compound demonstrates compatibility with various electrophilic partners such as aryl halides and alkenes, facilitating selective functionalization without significant side reactions .

Comparison with Similar Compounds

The following table highlights this compound alongside other trifluoroborate compounds:

Compound NameStructureUnique Features
This compoundC₆H₅CH₂BF₃KSpecialized for azetidine derivatives; selective reactivity
Potassium Benzyl TrifluoroborateC₆H₅CH₂BF₃KCommonly used in Suzuki-Miyaura coupling; stable
Potassium Methyl TrifluoroborateCH₃BF₃KVersatile nucleophile; widely used in organic synthesis
Potassium Allyl TrifluoroborateC₃H₅BF₃KUseful for allylic substitutions; unique reactivity

Case Studies and Research Findings

While specific biological studies on this compound are sparse, research has focused on its synthetic applications. A notable study demonstrated its efficacy in the synthesis of complex molecules through cross-coupling reactions, showcasing its potential utility in drug discovery and development .

In another investigation, researchers explored the stability and reactivity of this compound under various conditions, affirming its robustness and selective functionalization capabilities. These findings suggest that while direct biological activity may not yet be established, the compound's role in facilitating advanced organic synthesis could indirectly support biological research through the development of new therapeutic agents .

Properties

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYIUAKJQXQXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.